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Compound of Interest

Compound Name: 3-Propylphenol

Cat. No.: B1220475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of 3-Propylphenol (CAS 621-27-2). The information is curated for researchers,

scientists, and professionals in drug development, with a focus on quantitative data, detailed

experimental methodologies, and visual representations of key processes.

Introduction
3-Propylphenol, also known as m-propylphenol, is an organic compound belonging to the

alkylphenol family. It consists of a phenol ring substituted with a propyl group at the meta (3-)

position. This structure imparts specific physicochemical characteristics that are crucial for its

application and behavior in various chemical and biological systems. It is recognized for its role

as a synergistic component in artificial odor baits for insects like the tsetse fly and is also a

subject of interest in medicinal chemistry due to the biological activities associated with

alkylphenols. A thorough understanding of its properties is fundamental for its synthesis,

handling, and application in research and development.

Physicochemical Properties
The physicochemical properties of 3-Propylphenol are summarized in the tables below. These

properties are critical for predicting its behavior, including solubility, lipophilicity, and volatility.

Table 1: Core Physical and Chemical Properties of 3-Propylphenol
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Property Value Reference(s)

Molecular Formula C₉H₁₂O [1][2]

Molecular Weight 136.19 g/mol [1][3]

CAS Number 621-27-2 [2]

Appearance Colorless to pale yellow liquid [4]

Melting Point 26 °C [1][2][5][6]

Boiling Point 228 - 231 °C (at 760 mmHg) [1][2][5][6][7]

Density 1.0 ± 0.1 g/cm³ [1]

Refractive Index 1.525 [2]

Vapor Pressure
0.045 mmHg at 25 °C

(estimated)
[5][6]

Flash Point
108.8 °C (228 °F) (estimated,

closed cup)
[5][6]

pKa 10.07 ± 0.10 (Predicted) [7]

Table 2: Solubility and Partitioning Behavior of 3-Propylphenol

Property Value Reference(s)

Water Solubility
832.8 mg/L at 25 °C

(estimated)
[5][6]

LogP (o/w) 2.9 - 3.062 (estimated) [3][5][6][8]

Solubility in Organic Solvents
Soluble in alcohol, methanol,

ethanol, isopropanol
[5][6][8]

Table 3: Spectroscopic Data Summary for 3-Propylphenol
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Spectroscopy Type Key Data Points Reference(s)

¹H NMR (CDCl₃)

~7.1-6.7 (m, Ar-H), ~4.7 (-OH),

2.53 (t, Alkyl-H), 1.62 (m, Alkyl-

H), 0.93 (t, Alkyl-H)

[9]

¹³C NMR (CDCl₃)

155.3, 144.5 (Ar-C,

Substituted); 129.5, 121.3,

116.0, 113.1 (Ar-C,

Unsubstituted); 38.1, 24.5,

13.9 (Alkyl-C)

[9]

Mass Spectrometry (MS)

Molecular Ion (M+) peak

corresponding to its molecular

weight.

[10]

Infrared (IR)

Characteristic peaks for O-H

and C-H (aromatic and

aliphatic) stretching.

Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of

physicochemical properties.

A practical, large-scale synthesis of 3-propylphenol can be achieved from commercially

available 3-hydroxybenzaldehyde.[11]

Step 1: Wittig Reaction

Prepare a suspension of ethyl(triphenyl)phosphonium bromide in a suitable solvent like

tetrahydrofuran (THF).

Add a strong base, such as n-butyllithium, at a low temperature (e.g., 0 °C) to generate

the ylide.

Add 3-hydroxybenzaldehyde to the ylide solution and allow the mixture to warm to room

temperature and stir overnight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10376140/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10376140/
https://www.researchgate.net/figure/Synthesis-of-3-propylphenol-via-isomerising-metathesis-of-3-non-8-enyl-phenol_fig7_323161317
https://www.benchchem.com/product/b1220475?utm_src=pdf-body
https://www.researchgate.net/publication/244466417_A_Practical_Synthesis_of_3-_n_-Propylphenol_a_Component_of_Tsetse_Fly_Attractant_Blends
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work up the reaction mixture by adding water and extracting with an organic solvent (e.g.,

diethyl ether).

Purify the resulting 3-(prop-1-enyl)phenol intermediate by column chromatography.

Step 2: Hydrogenation

Dissolve the 3-(prop-1-enyl)phenol intermediate in a solvent such as ethanol or THF.

Add a hydrogenation catalyst, typically 10% palladium on carbon (Pd/C).

Subject the mixture to a hydrogen atmosphere (using a hydrogen balloon or a

hydrogenation apparatus) and stir at room temperature overnight.

Filter the reaction mixture through Celite to remove the catalyst.

Evaporate the solvent under reduced pressure to yield 3-propylphenol.

The shake-flask method is the gold standard for experimentally determining LogP.[1][12]

Preparation: Prepare a phosphate buffer solution (e.g., pH 7.4) and saturate it with n-octanol.

Similarly, saturate n-octanol with the buffer solution. This pre-equilibration of the two phases

is critical.

Dissolution: Accurately weigh a small amount of 3-propylphenol and dissolve it in the n-

octanol-saturated buffer or buffer-saturated n-octanol. The initial concentration should be

known.

Partitioning: Add a known volume of the second phase to the solution from step 2 in a

separatory funnel or vial. The ratio of the volumes of the two phases should be optimized

based on the expected LogP value.[12]

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant

temperature to allow for the partitioning equilibrium to be reached.

Phase Separation: Allow the mixture to stand undisturbed until the two phases (aqueous and

organic) are clearly separated. Centrifugation can be used to break up any emulsions.
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Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration

of 3-propylphenol in each phase using a suitable analytical technique, such as UV-Vis

spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in n-

octanol] / [Concentration in aqueous phase])

The pKa of a phenolic compound can be determined using spectrophotometric or

potentiometric titration.

Spectrophotometric Method[13][14]

Solution Preparation: Prepare a series of buffer solutions with known pH values spanning

the expected pKa of 3-propylphenol (e.g., pH 8 to 12).

Prepare a stock solution of 3-propylphenol in a suitable solvent (e.g., methanol or

ethanol).

Add a small, constant volume of the 3-propylphenol stock solution to each buffer solution

to create a set of test solutions.

Spectral Measurement: Measure the UV-Vis absorbance spectrum for each test solution.

The deprotonated phenoxide form will have a different absorbance maximum compared to

the protonated phenol form.

Data Analysis: Plot the absorbance at a chosen wavelength (where the difference between

the two forms is maximal) against the pH. Fit the data to the Henderson-Hasselbalch

equation to determine the pKa value, which corresponds to the pH at which the

concentrations of the protonated and deprotonated forms are equal.

Gas chromatography with a Flame Ionization Detector (GC-FID) is a standard method for

assessing the purity of alkylphenols.[15][16]

Sample Preparation: Prepare a dilute solution of the 3-propylphenol sample in a suitable

volatile solvent, such as dichloromethane or toluene.
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Internal Standard: Add a known amount of an internal standard (a compound not present in

the sample with a distinct retention time) to the sample solution for accurate quantification.

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., DB-5 or

equivalent) and an FID detector.

Chromatographic Conditions:

Injector Temperature: Typically 250 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few

minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all

components.

Carrier Gas: Helium or Nitrogen at a constant flow rate.

Detector Temperature: Typically 300 °C.

Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

Data Processing: The resulting chromatogram will show peaks corresponding to 3-
propylphenol and any impurities. Purity is determined by calculating the relative peak area

of 3-propylphenol compared to the total area of all peaks.

Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows related to 3-
Propylphenol.
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Workflow for Physicochemical Property Determination

Synthesis & Purity

Property Measurement

Data Output
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(e.g., 3-Hydroxybenzaldehyde)

Chemical Synthesis
(e.g., Wittig + Hydrogenation)

Purification
(Distillation/Chromatography)

Purity Analysis (GC-FID)

LogP Determination
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(Water & Solvents)
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Caption: General workflow for the synthesis, purification, and physicochemical characterization

of 3-Propylphenol.
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Synthesis of 3-Propylphenol

3-Hydroxybenzaldehyde

Wittig Reaction

Ethyl(triphenyl)phosphonium
bromide

Strong Base (n-BuLi)
in THF

3-(prop-1-enyl)phenol

Catalytic Hydrogenation

H₂ Gas, Pd/C Catalyst
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Caption: Reaction pathway for the two-step synthesis of 3-Propylphenol from 3-

hydroxybenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1220475?utm_src=pdf-body-img
https://www.benchchem.com/product/b1220475?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1220475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GC-FID Analysis Workflow

1. Sample Preparation
(Dissolve in solvent, add internal std.)

2. Inject Sample into GC

3. Separation in Capillary Column
(Based on volatility/polarity)

4. Detection by FID

5. Data Acquisition
(Chromatogram Generation)

6. Data Analysis
(Peak integration, Purity calculation)

Click to download full resolution via product page

Caption: Step-by-step workflow for the purity analysis of 3-Propylphenol using Gas

Chromatography (GC-FID).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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